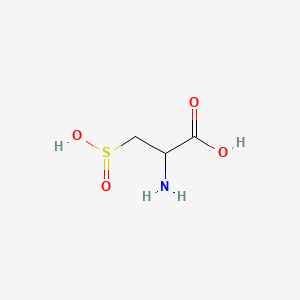

Acide cystéine-sulfiné

Vue d'ensemble

Description

3-Sulfinoalanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

3-Sulfinoalanine is a natural product found in Homo sapiens with data available.

Applications De Recherche Scientifique

Biosynthèse de la Taurine

L'acide cystéine-sulfiné est essentiel à la biosynthèse de la taurine, un acide aminé essentiel dans les tissus animaux. Il agit comme substrat pour l'enzyme cystéine-sulfinate décarboxylase, qui catalyse la dernière étape de la biosynthèse de la taurine . La taurine joue de nombreux rôles biologiques et physiologiques, y compris l'osmorégulation, la formation des sels biliaires et la modulation de la signalisation calcique .

Développement de l'essai enzymatique

Les chercheurs ont développé de nouvelles méthodes d'essai pour la cystéine-sulfinate décarboxylase humaine utilisant l'acide cystéine-sulfiné. Ces méthodes, telles que les essais basés sur le dichroïsme circulaire, offrent simplicité et réduction du temps d'exécution, facilitant les études sur le mécanisme catalytique de l'enzyme .

Modifications post-traductionnelles

L'acide cystéine-sulfiné est impliqué dans les modifications post-traductionnelles des protéines. Il peut être oxydé davantage en acide cystéine-sulfonique, servant de biomarqueur du stress oxydatif et indiquant des dommages oxydatifs aux protéines .

Analyse de la structure protéique

L'incorporation de l'acide cystéine-sulfiné dans les peptides permet d'analyser les changements structurels des protéines lors de l'oxydation. Ceci est crucial pour comprendre les préférences conformationnelles et l'impact des modifications oxydatives sur la fonction des protéines .

Signalisation redox

L'acide cystéine-sulfiné joue un rôle dans la signalisation redox en agissant comme un activateur pour certaines protéines lors de son oxydation à partir d'un thiol cystéine. Cette modification est considérée comme un marqueur du stress oxydatif et est essentielle au maintien de l'homéostasie redox .

Mesure de fluorescence

En recherche biochimique, l'acide cystéine-sulfiné est utilisé dans les mesures de fluorescence pour étudier l'oxydation de la cystéine. Cette application est importante pour suivre les changements des niveaux de cystéine dans diverses conditions expérimentales .

Synthèse peptidique en phase solide

L'acide cystéine-sulfiné est utilisé dans la synthèse peptidique en phase solide, où il est incorporé dans les peptides pour étudier les effets de l'oxydation de la cystéine sur la structure et la fonction des peptides .

Synthèse de neurotransmetteurs

L'acide cystéine-sulfiné est un précurseur dans la synthèse du neurotransmetteur hypotaurine. Ce processus est essentiel pour la production de composés qui fonctionnent dans la neurotransmission et la neuroprotection .

Mécanisme D'action

- Its primary targets include:

- Proteins : CSA can react with endogenous or exogenous electrophiles, forming covalent bonds with proteins. These modifications alter cellular states and functions .

- Enzymes : CSA interacts with enzymes involved in metabolic pathways, such as cysteine dioxygenases and cysteine sulfinic acid decarboxylase .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Understanding CSA’s multifaceted role can aid in developing novel cancer therapies and enhancing our comprehension of tumor biology . 🌟

Analyse Biochimique

Biochemical Properties

Cysteine sulfinic acid plays a crucial role in biochemical reactions, particularly in the metabolism of cysteine. It is formed from cysteine through the action of the enzyme cysteine dioxygenase. This compound is further decarboxylated by sulfinoalanine decarboxylase to form hypotaurine, which is then oxidized to taurine by hypotaurine dehydrogenase . Proteins containing cysteine sulfinic acid residues are substrates for cysteine sulfinic acid reductase . Additionally, cysteine sulfinic acid is found at the active site of some nitrile hydratases .

Cellular Effects

Cysteine sulfinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the regulation of oxidative stress responses and redox signaling. The oxidation of cysteine thiols to cysteine sulfinic acid is a reversible post-translational modification that can affect protein function and stability . This compound also plays a role in the synthesis of taurine, which is important for cellular osmoregulation and antioxidant defense .

Molecular Mechanism

At the molecular level, cysteine sulfinic acid exerts its effects through various binding interactions with biomolecules. It is formed by the oxidation of cysteine by cysteine dioxygenase, which catalyzes the addition of molecular oxygen to cysteine, resulting in the formation of cysteine sulfinic acid . This compound can undergo further oxidation or reduction, influencing the redox state of the cell and modulating the activity of redox-sensitive proteins . Additionally, cysteine sulfinic acid can act as a substrate for enzymes such as sulfinoalanine decarboxylase, leading to the production of hypotaurine and taurine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cysteine sulfinic acid can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can undergo further oxidation to form cysteine sulfonic acid . Long-term studies have shown that cysteine sulfinic acid can influence cellular function by modulating redox signaling pathways and affecting protein function through oxidative modifications . In vitro and in vivo studies have demonstrated that cysteine sulfinic acid can have both short-term and long-term effects on cellular processes .

Dosage Effects in Animal Models

The effects of cysteine sulfinic acid vary with different dosages in animal models. Studies have shown that low doses of cysteine sulfinic acid can promote cellular antioxidant defense and support normal cellular function . High doses of this compound can lead to oxidative stress and cellular damage due to excessive oxidation of cysteine residues . Threshold effects have been observed, where moderate doses of cysteine sulfinic acid can enhance cellular function, while excessive doses can be toxic .

Metabolic Pathways

Cysteine sulfinic acid is involved in several metabolic pathways, including the cysteine sulfinic acid pathway, which leads to the production of taurine . This compound is formed from cysteine through the action of cysteine dioxygenase and is further metabolized by sulfinoalanine decarboxylase and hypotaurine dehydrogenase . Cysteine sulfinic acid also interacts with various enzymes and cofactors involved in redox metabolism and oxidative stress responses .

Transport and Distribution

Within cells and tissues, cysteine sulfinic acid is transported and distributed through specific transporters and binding proteins. The taurine transporter (TauT) plays a role in the uptake and distribution of cysteine sulfinic acid-derived taurine . This compound can accumulate in specific tissues, such as the liver and brain, where it participates in redox signaling and antioxidant defense . The distribution of cysteine sulfinic acid is influenced by its interactions with transporters and binding proteins that facilitate its movement across cellular membranes .

Subcellular Localization

Cysteine sulfinic acid is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . In mitochondria, cysteine sulfinic acid participates in redox signaling and oxidative stress responses, while in the cytoplasm, it is involved in the synthesis of taurine and other sulfur-containing compounds .

Propriétés

IUPAC Name |

2-amino-3-sulfinopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVPTQAUNPRNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336725 | |

| Record name | 2-Amino-3-sulfinopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500456 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2381-08-0 | |

| Record name | Cysteine sulfinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-sulfinopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYSTEINESULFINIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZY4HYK4ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

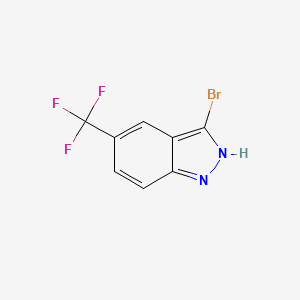

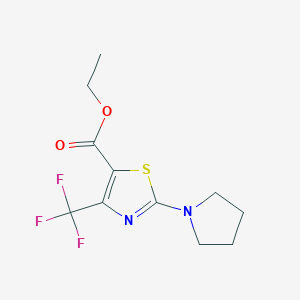

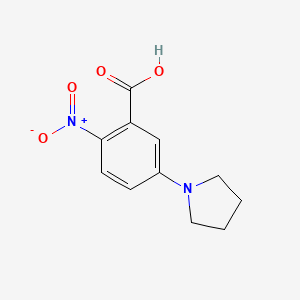

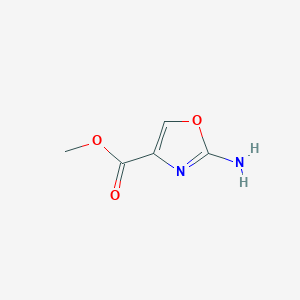

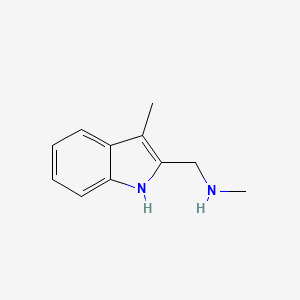

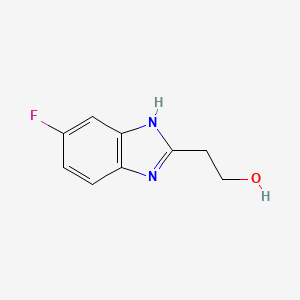

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[2,3-b]pyrazine-2-carboxylic Acid](/img/structure/B1346415.png)

![Imidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B1346416.png)

![4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1346418.png)